

Unveiling a Niche Heterocycle: A Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 1-methylpyrrole-2-carboxylate**

Cat. No.: **B1267042**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of **Methyl 1-methylpyrrole-2-carboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While its direct involvement in signaling pathways is not extensively documented in publicly available literature, its structural motif is a key component in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of its potential applications.

Physicochemical Properties

Methyl 1-methylpyrrole-2-carboxylate, with the CAS number 37619-24-2, is a derivative of pyrrole, a five-membered aromatic heterocycle. Its fundamental properties are summarized in the table below.^[1]

Property	Value
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol
Appearance	White powder
Melting Point	74-78 °C
Boiling Point	230.3 °C at 760 mmHg
CAS Number	37619-24-2

Historical Synthesis and Discovery

While a singular "discovery" paper for **Methyl 1-methylpyrrole-2-carboxylate** is not readily identifiable, its synthesis falls under well-established organic chemistry principles. The historical development of this compound is intertwined with the broader exploration of pyrrole chemistry. Two primary synthetic routes are plausible and have been established for analogous compounds.

N-Methylation of Methyl 2-pyrrolecarboxylate


A common and direct method for the synthesis of N-alkylated pyrroles involves the deprotonation of the pyrrole nitrogen followed by alkylation. In the case of **Methyl 1-methylpyrrole-2-carboxylate**, this would involve the N-methylation of its precursor, Methyl 2-pyrrolecarboxylate. This reaction typically employs a base to deprotonate the acidic N-H of the pyrrole ring, creating a nucleophilic pyrrolide anion, which then reacts with a methylating agent.

Experimental Protocol: N-Methylation

A general procedure for the N-methylation of a pyrrole derivative is as follows:

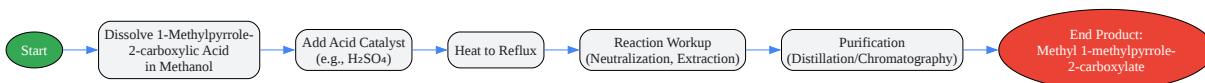
- To a solution of Methyl 2-pyrrolecarboxylate in a suitable aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate (K₂CO₃) is added.
- A methylating agent, typically methyl iodide (CH₃I), is then added to the suspension.

- The reaction mixture is stirred, often with heating (reflux), for a period of time until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.
- The crude product is then purified, typically by column chromatography or distillation, to yield pure **Methyl 1-methylpyrrole-2-carboxylate**.

[Click to download full resolution via product page](#)

N-Methylation Synthesis Workflow

Fischer-Speier Esterification of 1-Methylpyrrole-2-carboxylic Acid

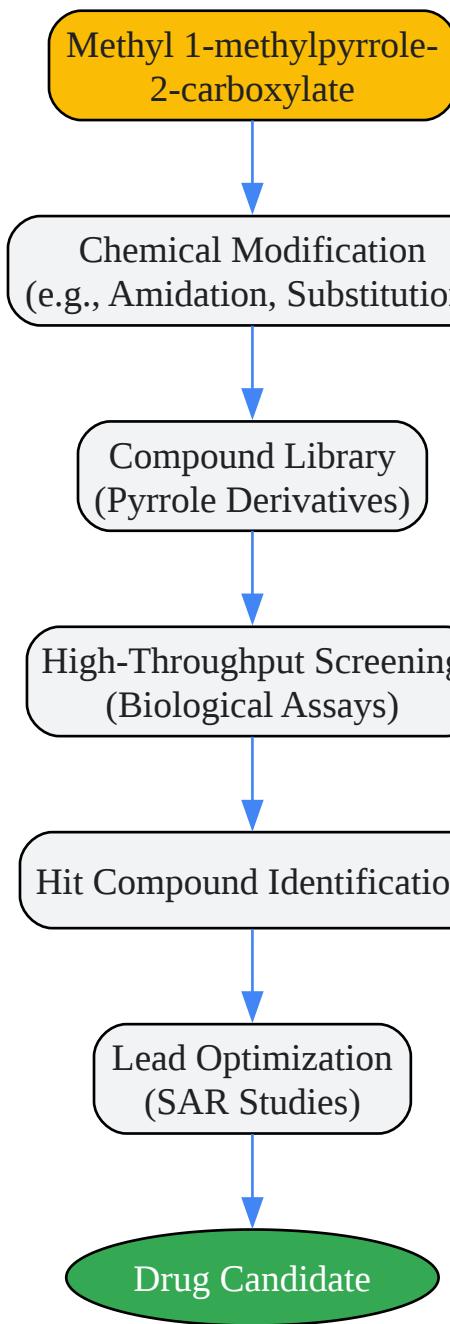

Another classical and widely used method for the synthesis of esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.^{[2][3][4][5][6]} For the synthesis of **Methyl 1-methylpyrrole-2-carboxylate**, this would entail the esterification of 1-Methylpyrrole-2-carboxylic acid with methanol.

Experimental Protocol: Fischer-Speier Esterification

A general procedure for the Fischer-Speier esterification is as follows:

- 1-Methylpyrrole-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
- A catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH), is added to the solution.

- The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, can also be employed to increase the yield.
- After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure.
- The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to give the crude ester, which is then purified by distillation or chromatography.


[Click to download full resolution via product page](#)

Fischer-Speier Esterification Workflow

Applications in Drug Discovery and Development

While specific biological activities of **Methyl 1-methylpyrrole-2-carboxylate** are not widely reported, the pyrrole-2-carboxylate scaffold is a common feature in many biologically active compounds.^{[7][8]} It serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, related pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for developing new treatments for tuberculosis.^[9] Furthermore, a derivative, 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride, is noted as a building block in the synthesis of pharmaceuticals targeting neurological disorders.^[10]

The logical progression from a simple building block like **Methyl 1-methylpyrrole-2-carboxylate** to a potential drug candidate involves several stages of chemical modification and biological testing.

[Click to download full resolution via product page](#)

From Intermediate to Drug Candidate

Conclusion

Methyl 1-methylpyrrole-2-carboxylate is a foundational building block in the vast field of heterocyclic chemistry. While its own discovery is not marked by a single seminal publication, its synthesis relies on robust and well-understood organic reactions. Its importance lies in its

potential as a precursor for the synthesis of more complex and biologically active molecules. For researchers in drug development, this compound represents a versatile starting point for the exploration of new therapeutic agents, particularly those leveraging the privileged pyrrole scaffold. Further investigation into the biological activities of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Unveiling a Niche Heterocycle: A Technical Guide to Methyl 1-methylpyrrole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267042#discovery-and-history-of-methyl-1-methylpyrrole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com